methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, also known as methyl 3-methyl-1H-pyrazol-1-ylpropanoate, is an organic compound belonging to the family of pyrazoles. It is a colorless solid that is soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the research of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Coordination Chemistry
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for designing novel metal-based catalysts, sensors, and luminescent materials. Researchers explore its coordination behavior with different metal ions, leading to the synthesis of diverse complexes with tailored properties .
Photophysical Properties and Organic Light-Emitting Diodes (OLEDs)
The combination of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate with platinum(II) results in cyclometalated Pt(II) complexes. These complexes exhibit intriguing photophysical properties, including fluorescence. Researchers investigate their luminescence behavior, electronic transitions, and band gaps. Such complexes have applications in OLEDs, where they contribute to efficient light emission .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including derivatives of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, have shown promising pharmacological effects. Researchers have synthesized and evaluated these compounds for their antileishmanial and antimalarial activities. Structural modifications can enhance their efficacy against these parasitic diseases .
Cancer Research and Growth Inhibition
Exploring the pyrazole core, scientists have investigated the growth inhibition properties of related compounds. While not directly methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, these studies provide insights into the potential of pyrazole-based molecules in cancer therapy. Researchers examine their effects on cancer cell lines, including prostate cancer cells (e.g., PC-3 cells) .
Anti-Inflammatory and Analgesic Activities
Indole derivatives containing pyrazole moieties have demonstrated anti-inflammatory and analgesic properties. Although not specific to methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, these findings highlight the broader potential of pyrazole-based compounds in managing pain and inflammation .
Mechanism of Action
Target of Action
Compounds with a similar pyrazole core have been shown to interact with various biological targets, such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including direct inhibition .
Biochemical Pathways
Similar compounds have been shown to affect the nad+ salvage pathway .
Result of Action
Similar compounds have shown potent activity in various biological assays .
Future Directions
properties
IUPAC Name |
methyl 2-(3-methylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)7(2)8(11)12-3/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCJDGZAGPDEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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